molecular formula C21H16Cl2N2O2 B2979729 2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide CAS No. 341967-94-0

2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B2979729
CAS No.: 341967-94-0
M. Wt: 399.27
InChI Key: OJZGZXKKMMYBHC-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide is a synthetic acetohydrazide derivative featuring a 2,4-dichlorophenoxy group and a diphenylmethylene substituent. The compound’s design likely follows strategies to optimize steric and electronic interactions for target binding, as seen in related derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c22-17-11-12-19(18(23)13-17)27-14-20(26)24-25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZGZXKKMMYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Formation of the hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with benzaldehyde: The final step involves the condensation of the hydrazide with benzaldehyde to form the diphenylmethylene derivative.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Bulk synthesis of intermediates: Large-scale production of 2,4-dichlorophenoxyacetic acid and its hydrazide.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.

    Purification: Using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Products where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide is a complex organic compound with a dichlorophenoxy group derived from 2,4-dichlorophenoxyacetic acid, known for its applications in various scientific fields. It belongs to the hydrazide family, specifically acylhydrazines, associated with the phenoxy family of compounds, including herbicides and plant growth regulators.

Scientific Research Applications
this compound has potential applications in:

  • Synthesis of Metal Complexes The compound acts as a ligand in the synthesis of metal complexes.
  • Insecticidal Properties It has been explored for its insecticidal properties. Research indicates that similar compounds exhibit insecticidal activity by disrupting normal physiological processes in target pests. The interactions may involve inhibition of key metabolic pathways or interference with hormonal systems in insects.
  • Precursor for Synthesis It serves as a precursor for synthesizing biologically active heterocycles.

Biological Activity
N'-(Diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide, a similar hydrazone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Antimicrobial Activity Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains using standard methods such as agar diffusion and broth dilution techniques. Studies have reported MIC values for this compound against Gram-positive and Gram-negative bacteria. For example, it showed promising activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ciprofloxacin.

Data Table of Antimicrobial Activity

MicroorganismMIC (µg/mL)Standard
Staphylococcus aureus125Ciprofloxacin
Escherichia coli250Ciprofloxacin

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide involves its interaction with specific molecular targets:

    Biological Targets: It can interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.

    Pathways: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Activity Comparison of Selected Acetohydrazides
Compound Name (Structure) Target Activity IC₅₀ or Efficacy Data Key Reference
(E)-N’-(2,4-Dihydroxybenzylidene)-acetohydrazide (228) α-Glucosidase Inhibition IC₅₀ = 6.10 ± 0.5 µM
2-(2,4-Dichlorophenoxy)-N’-(2,4-dichlorophenoxy)acetyl)acetohydrazide (4s) Antifungal MIC = 12.5 µg/mL (vs. C. albicans)
(E)-N’-((1H-Indol-3-yl)methylene)-acetohydrazide (9) Enzyme Inhibition (DXS) Moderate activity
2-(5-Chloro-2-(2,4-dichlorophenoxy)phenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide (5a) Antiprotozoal IC₅₀ = 0.88 µM (vs. T. cruzi)
Standard (Acarbose) α-Glucosidase Inhibition IC₅₀ = 378.2 ± 0.12 µM

Key Observations :

  • Substituent Bulk and Polarity : Compounds with aromatic or heterocyclic substituents (e.g., indole in compound 9 , dihydroxybenzylidene in 228 ) show enhanced enzyme inhibition compared to aliphatic variants.
  • Chlorine Substitution : Increased chlorine atoms (e.g., 4s ) correlate with antifungal potency, likely due to improved lipophilicity and membrane penetration.

Structural and Conformational Analysis

Crystallographic studies of analogs reveal critical structural motifs:

  • Twist Angle: In 2-(2,4-dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, the twist angle between the dichlorophenoxy ring and acetohydrazide group is 77.8°, favoring a trans conformation that enhances molecular rigidity and target binding .
  • Torsional Flexibility : Compounds with smaller substituents (e.g., methyl groups) exhibit greater torsional freedom, reducing activity compared to rigid, planar structures like diphenylmethylene derivatives .
Table 2: Physical Properties of Selected Derivatives
Compound Name Melting Point (°C) Molecular Formula Yield (%)
4s (2-(2,4-Dichlorophenoxy)-N’-(2,4-dichlorophenoxy)acetyl)acetohydrazide) 214–216 C₁₆H₁₂Cl₄N₂O₄ 92
4r (Pentanehydrazide derivative) 196–198 C₁₃H₁₆Cl₂N₂O₃ 93
5a (Triclosan–hydrazone hybrid) 222–226 C₂₁H₁₅Cl₃N₂O₅ 91

Trends : Higher symmetry (e.g., 4s) correlates with elevated melting points and crystallinity, advantageous for formulation stability .

3D-QSAR and Molecular Modeling

3D-QSAR studies on herbicidal analogs highlight the importance of:

  • Electrostatic Potential: Negative charge density near the dichlorophenoxy group enhances binding to auxin receptors .
  • Steric Bulk : Bulky substituents (e.g., diphenylmethylene) improve fit into hydrophobic enzyme pockets, as seen in CoMFA models .

Biological Activity

2-(2,4-Dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide is a compound of interest due to its potential biological activities. It belongs to a class of hydrazones, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a dichlorophenoxy group and a diphenylmethylene hydrazide moiety. The presence of the chlorinated phenoxy group is significant as it is associated with herbicidal activity, while the hydrazide component may contribute to its biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that hydrazones can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antiparasitic Activity

A related study on benzothiazole hydrazones demonstrated significant antiplasmodial activity against Plasmodium falciparum. Given the structural similarities, it is plausible that this compound could exhibit antiparasitic effects as well. Further investigations are necessary to confirm this potential.

Insecticidal Activity

Diacylhydrazines have been documented for their insecticidal properties. The presence of the dichlorophenoxy group in this compound suggests it may also have applications in pest control by affecting the growth and development of insects through hormonal disruption.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes critical for microbial survival or insect development.
  • Membrane Disruption : The hydrophobic nature of the compound can integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Signal Transduction Interference : Similar compounds have been shown to interfere with hormonal signaling pathways in insects, leading to developmental disruptions.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Hydrazones demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Antiparasitic Effects Related compounds showed effective suppression of Plasmodium growth in vitro.
Insecticidal Properties Diacylhydrazines exhibited high toxicity against various insect species, disrupting growth patterns.

Toxicology and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound's toxicity may be influenced by its structural components:

  • Acute Toxicity : Related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown high toxicity levels in various studies. Careful evaluation through dose-response studies is essential.
  • Chronic Effects : Long-term exposure studies are necessary to assess potential carcinogenic or mutagenic effects.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide, and what intermediates are critical?

Answer:
The synthesis typically involves two steps:

Precursor preparation : 2-(2,4-Dichlorophenoxy)acetohydrazide is synthesized from 2,4-dichlorophenol via esterification (e.g., ethyl ester formation) followed by hydrazine hydrate reflux (5–15 h). Microwave irradiation can optimize yields (>95%) and reduce reaction time .

Condensation : The hydrazide intermediate reacts with diphenylketone (or benzaldehyde derivatives) under reflux in ethanol/water or methanol/chloroform with catalytic acetic acid. Purification involves recrystallization (methanol/ethanol) or column chromatography .
Key intermediates :

  • 2-(2,4-Dichlorophenoxy)acetohydrazide (purity >97%)
  • Diphenylketone derivatives for Schiff base formation .

Basic: How is structural characterization performed for this compound, and what spectral markers are definitive?

Answer:

  • 1H/13C NMR :
    • Phenoxy protons: δ 6.8–7.6 ppm (split patterns depend on substitution).
    • Hydrazone NH: δ 10.2–12.4 ppm (singlet, exchangeable).
    • Methylene groups (CH2O): δ 4.6–4.8 ppm .
  • HRMS : Confirm molecular ion ([M+H]+ or [M−H]−) with <2 ppm error .
  • FT-IR : C=O stretch at 1658–1680 cm⁻¹, C=N at 1494–1598 cm⁻¹ .

Advanced: How do E/Z isomerism and crystal packing affect bioactivity, and what methods resolve these isomers?

Answer:

  • Isomerism : The hydrazone bond (-NH-N=C-) exhibits E/Z isomerism, confirmed via NOESY NMR or X-ray crystallography . For example, compound 9 () exists as a mixture, complicating activity analysis.
  • Resolution :
    • Chiral HPLC (C18 column, methanol/water mobile phase).
    • Recrystallization in polar solvents (ethanol/DMF) to isolate dominant isomers .
  • Bioactivity impact : E-isomers often show higher α-glucosidase inhibition (IC50 ~3–7 µM vs. acarbose IC50 378 µM) due to better target binding .

Advanced: How can 3D-QSAR models guide the design of derivatives with enhanced antifungal or antiprotozoal activity?

Answer:

  • 3D-QSAR workflow :
    • Data collection : IC50 values from bioassays (e.g., α-glucosidase, Leishmania models) .
    • Alignment : Overlay structures using common scaffolds (e.g., 2,4-dichlorophenoxy core).
    • Descriptors : Electrostatic, steric, and hydrophobic fields (CoMFA/CoMSIA).
  • Key findings :
    • Electron-withdrawing groups (Cl, NO2) at the phenoxy ring enhance antifungal activity .
    • Hydroxybenzylidene substituents improve antiprotozoal activity (IC50 481 µM for Trypanosoma cruzi) .

Basic: What in vitro assays are recommended for evaluating α-glucosidase or antiprotozoal activity?

Answer:

  • α-Glucosidase inhibition :
    • Protocol : Ellman’s method modified with 4-nitrophenyl-α-D-glucopyranoside substrate.
    • Conditions : pH 6.8, 37°C, measure absorbance at 405 nm.
    • Controls : Acarbose (IC50 ~378 µM) .
  • Antiprotozoal assays :
    • Trypanosoma cruzi : Resazurin-based viability assay, 72 h incubation .
    • Leishmania : Promastigote culture in RPMI-1640, IC50 calculated via sigmoidal dose-response .

Advanced: How should researchers address contradictions in structure-activity relationships (SAR) for hydrazone derivatives?

Answer:
Case study : Substituent effects on actoprotective activity ():

  • Positive : 4-Chlorobenzylidene enhances activity (no fatigue in rat models).
  • Negative : 3-Nitrobenzylidene reduces activity due to steric hindrance.
    Resolution strategies :
  • Meta-analysis : Compare substituent electronic (Hammett σ) vs. steric (Taft Es) parameters.
  • Docking studies : Identify binding pocket constraints (e.g., acetylcholinesterase active site) .

Basic: What purification techniques maximize yield and purity for this compound?

Answer:

  • Recrystallization : Use ethanol/DMF (3:1) for high-purity crystals (mp 199–216°C) .
  • Column chromatography : Silica gel, eluent = ethyl acetate/hexane (1:3) .
  • Yield optimization : Microwave-assisted synthesis reduces side products (yield >90%) .

Advanced: What computational tools are critical for molecular docking and dynamics studies?

Answer:

  • Software :
    • AutoDock Vina : For docking into targets (e.g., α-glucosidase PDB 2ZE0).
    • GROMACS : MD simulations (10 ns, NPT ensemble) to assess stability .
  • Validation : RMSD <2 Å and binding energy ≤−8 kcal/mol indicate robust interactions .

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